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Compound of Interest

Compound Name:
1-(4-Chlorophenyl)ethanone

oxime

Cat. No.: B7785604 Get Quote

Executive Summary
Target Analyte: 1-(4-Chlorophenyl)ethanone oxime CAS Registry Number: 1956-39-4 Melting

Point Range (Pure):95.0 – 98.0 °C

This guide defines the physicochemical characterization of 1-(4-Chlorophenyl)ethanone
oxime, a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs

(NSAIDs) and agrochemicals. The stated melting point range applies to the commercially

available high-purity solid, which typically exists as a mixture of E (anti) and Z (syn) isomers.

Critical Safety Distinction: Researchers must strictly distinguish this compound from 2-chloro-1-

phenylethanone oxime (CN gas oxime), a chemical warfare agent derivative with a significantly

lower melting point (~35–40 °C) and severe lachrymatory properties.

Chemical Profile & Isomerism
The melting point of oximes is heavily influenced by their geometric isomerism across the C=N

double bond. While the E-isomer is thermodynamically favored in most acetophenone

derivatives due to steric minimization between the phenyl ring and the hydroxyl group, the Z-

isomer is often present in the crude synthetic product.
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Property Specification

IUPAC Name N-(1-(4-chlorophenyl)ethylidene)hydroxylamine

Common Synonyms
p-Chloroacetophenone oxime; 4'-

Chloroacetophenone oxime

Molecular Formula C₈H₈ClNO

Molecular Weight 169.61 g/mol

Physical State White to off-white crystalline solid

Solubility
Soluble in ethanol, methanol, DMSO; sparingly

soluble in water

Isomerism Exists as E (anti) and Z (syn) geometric isomers

Isomer Stability & Interconversion
In solution, acid-catalyzed conditions can induce isomerization. The melting point range of 95–

98 °C reflects the eutectic behavior of the standard E/Z mixture obtained from optimized

synthesis. Pure isolated isomers may exhibit sharper, distinct melting points, but the mixture is

the industry standard for intermediate utility.
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Figure 1: Reaction pathway showing the formation of E/Z isomers. The E-isomer is generally

favored due to steric factors, but commercial samples often contain traces of Z, widening the

melting range slightly.
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Experimental Protocol: Synthesis, Purification, and
Validation
To ensure the melting point data is authoritative, the sample must be generated and validated

through a rigorous protocol. The following workflow ensures the removal of the starting ketone

(MP ~20 °C) which would drastically depress the observed melting point.

Step 1: Synthesis (Oximation)[1]
Reagents: 4'-Chloroacetophenone (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium

Hydroxide (2.5 eq).

Solvent: Ethanol/Water (3:1 ratio).

Procedure: Reflux for 2–3 hours. The basic environment neutralizes the HCl byproduct,

driving the equilibrium toward the oxime.

Step 2: Purification (Recrystallization)
Impurities such as unreacted ketone or side-reaction amides must be removed.

Solvent Selection: Use Ethanol/Water.

Dissolution: Dissolve crude solid in minimal boiling ethanol.

Precipitation: Add hot water dropwise until persistent turbidity is observed.

Crystallization: Cool slowly to room temperature, then to 4 °C.

Drying: Vacuum dry over P₂O₅ or silica gel to remove residual moisture (water depresses

MP).

Step 3: Melting Point Determination (Self-Validating)
Do not rely on a single measurement. Use a bracketing standard to validate the

thermometer/sensor accuracy.

Apparatus: Capillary Melting Point Apparatus (e.g., Stuart SMP30 or equivalent).
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Calibration Standard:Benzil (Standard MP: 95 °C). This is ideal as it melts exactly at the

lower bound of the target analyte's range.

Ramp Rate: 1 °C/min near the melting point.
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Figure 2: Workflow for the purification and validation of the melting point. Note the feedback

loop: a wide melting range (>3°C) indicates impurity, requiring re-crystallization.
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1-(4-Chlorophenyl)ethanone oxime serves as a versatile pharmacophore scaffold. Its primary

utility lies in:

Beckmann Rearrangement: Conversion into N-(4-chlorophenyl)acetamide, a precursor for

substituted anilines.

Reduction: Catalytic hydrogenation yields 1-(4-chlorophenyl)ethylamine, a chiral amine

building block used in resolving agents and chiral auxiliaries.

Cyclization: Precursor for synthesizing oxazoles and isoxazoles found in COX-2 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Melting Point Characterization of 1-(4-
Chlorophenyl)ethanone Oxime]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7785604#melting-point-range-of-pure-1-4-
chlorophenyl-ethanone-oxime]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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